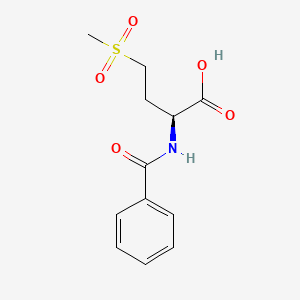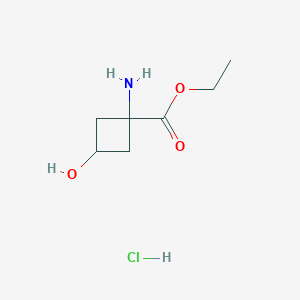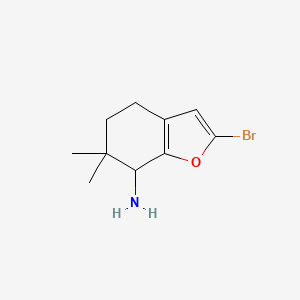
(S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridyl propyl intermediate: This step involves the reaction of 4-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the intermediate 3-ethoxy-3-oxo-1-(4-pyridyl)propyl.
Formation of the phenylpropanoate intermediate: This step involves the reaction of (S)-2-(Dimethylamino)-3-phenylpropanoic acid with a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the intermediate (S)-2-(Dimethylamino)-3-phenylpropanoate.
Coupling of intermediates: The final step involves the coupling of the two intermediates under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridyl derivatives.
Applications De Recherche Scientifique
(S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mécanisme D'action
The mechanism of action of (S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-Ethoxy-3-oxo-1-(4-pyridyl)propyl(S)-2-(Dimethylamino)-3-phenylpropanoate can be compared with other compounds such as:
- This compound analogs with different substituents on the pyridyl or phenyl rings.
- Compounds with similar functional groups but different stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct biological and chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C21H26N2O4 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(3-ethoxy-3-oxo-1-pyridin-4-ylpropyl) 2-(dimethylamino)-3-phenylpropanoate |
InChI |
InChI=1S/C21H26N2O4/c1-4-26-20(24)15-19(17-10-12-22-13-11-17)27-21(25)18(23(2)3)14-16-8-6-5-7-9-16/h5-13,18-19H,4,14-15H2,1-3H3 |
Clé InChI |
UPEGTKGIJKFNNL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC=NC=C1)OC(=O)C(CC2=CC=CC=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12281435.png)

![(1S,3S,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol](/img/structure/B12281447.png)

![2-[[2-(Boc-amino)-4-pyridyl]methyl]isoindoline-1,3-dione](/img/structure/B12281454.png)




![5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B12281495.png)

![({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine](/img/structure/B12281514.png)
![7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12281519.png)
![(1S,2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B12281529.png)
